molecular formula C11H9F3O2 B13685512 8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one

8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13685512
M. Wt: 230.18 g/mol
InChI Key: FHZHDJWZSZIZRK-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
  • 5-(Trifluoromethoxy)-1H-indole
  • Tetramethyl hexahydro-1H-xanthene-1,8(2H)-dione derivatives

Comparison: Compared to these similar compounds, 8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific naphthalenone core structure, which imparts distinct chemical and physical properties. Its trifluoromethoxy group also contributes to its enhanced stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

8-(trifluoromethoxy)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2

InChI Key

FHZHDJWZSZIZRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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